2-(Iodomethyl)oxirane
Description
2-(Iodomethyl)oxirane, also known as epiiodohydrin, is a functionalized epoxide that serves as a valuable building block in modern organic synthesis. nih.gov Its structure incorporates a highly reactive three-membered oxirane ring and an iodomethyl group, providing two distinct sites for chemical modification. biosynth.com This dual reactivity allows for a range of transformations, making it a versatile intermediate for the construction of more complex molecular architectures. numberanalytics.com The compound is a derivative of oxirane, a class of cyclic ethers that are pivotal in synthetic chemistry. algoreducation.comvaia.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₃H₅IO |
| Molecular Weight | 183.98 g/mol |
| CAS Number | 624-57-7 |
| Synonyms | Epiiodohydrin, 1-Iodo-2,3-epoxypropane |
| SMILES | C1C(O1)CI |
Data sourced from PubChem nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(iodomethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO/c4-1-3-2-5-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIBHMPYXXPGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977958 | |
| Record name | 2-(Iodomethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-57-7 | |
| Record name | Oxirane, (iodomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Iodomethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Iodomethyl Oxirane and Its Chiral Derivatives
Stereoselective and Enantioselective Synthetic Routes
The creation of stereochemically defined epoxides is crucial for the synthesis of enantiomerically pure target molecules. Various strategies have been developed to control the stereochemistry during the formation of the oxirane ring in 2-(iodomethyl)oxirane and related compounds.
Asymmetric Epoxidation Strategies for Related Chiral Oxiranes
Asymmetric epoxidation of allylic alcohols is a powerful tool for the synthesis of chiral epoxy alcohols. The Sharpless-Katsuki epoxidation, which utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ligand (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant, is a cornerstone of this field. dalalinstitute.comorganic-chemistry.orgwikipedia.org This method allows for the highly enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. dalalinstitute.comwikipedia.org The stereochemistry of the resulting epoxide is predictable based on the chirality of the tartrate ligand used. wikipedia.org While direct asymmetric epoxidation of allyl iodide is not commonly reported, the epoxidation of the precursor allyl alcohol followed by conversion of the resulting glycidol (B123203) to this compound is a viable route.
Vanadium-catalyzed epoxidation offers another avenue for the diastereoselective epoxidation of allylic alcohols. These reactions often exhibit high syn-selectivity, a result of the coordination of the alcohol to the vanadium center, which directs the oxidant to the same face of the double bond. wikipedia.org Chiral manganese(III)-salen complexes have also been employed as catalysts for the asymmetric epoxidation of unfunctionalized olefins and have shown utility in the kinetic resolution of certain allylic alcohols. nih.govrsc.orgrsc.orgepa.gov
A summary of representative catalyst systems for asymmetric epoxidation of allylic alcohols is presented in the table below.
| Catalyst System | Oxidant | Substrate Type | Typical Enantioselectivity (ee) | Reference(s) |
| Ti(OiPr)₄ / (+)-DET | t-BuOOH | Primary/Secondary Allylic Alcohols | >90% | dalalinstitute.comorganic-chemistry.orgwikipedia.org |
| Vanadium Complexes | t-BuOOH or H₂O₂ | Allylic Alcohols | High syn-diastereoselectivity | wikipedia.orgmdpi.comnih.govorganic-chemistry.orgorganic-chemistry.org |
| Chiral Mn(III)-salen Complexes | NaOCl or PhIO | Unfunctionalized Olefins, Allylic Alcohols | Up to 80% ee for epoxy alcohol | nih.govrsc.orgrsc.orgepa.gov |
Chiral Auxiliary-Mediated Approaches to Enantioenriched Oxiranes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. organic-chemistry.org After the desired transformation, the auxiliary can be removed and ideally recycled. organic-chemistry.org Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in various asymmetric transformations, including alkylation reactions. williams.edusigmaaldrich.comrsc.orgsantiago-lab.com
In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective epoxidation or an SN2 reaction to form the oxirane ring. For instance, an achiral allylic amine could be derivatized with a chiral auxiliary, followed by diastereoselective epoxidation of the double bond. Subsequent removal of the auxiliary would yield an enantioenriched amino alcohol, which could then be converted to the corresponding chiral epoxide.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the principles of auxiliary-controlled synthesis are well-established and offer a potential pathway to enantioenriched forms of this compound. santiago-lab.com
Enantioselective Derivatization and Resolution of this compound Precursors
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a new, enantioenriched product.
A key precursor to this compound is 3-iodopropane-1,2-diol. The enzymatic kinetic resolution of racemic 1,2-diols using lipases is a well-established and environmentally benign method. nih.govresearchgate.netnih.govmdpi.com Lipases can selectively acylate one enantiomer of the diol, allowing for the separation of the resulting monoester from the unreacted diol. nih.govresearchgate.net For example, lipase-catalyzed hydrolysis or alcoholysis of diesters of 1,2-diols has been explored, although in some cases with low regioselectivity and stereoselectivity. researchgate.net
The following table summarizes the key aspects of kinetic resolution of 1,2-diols.
| Method | Catalyst/Reagent | Principle | Outcome | Reference(s) |
| Enzymatic Acylation | Lipase (e.g., from Pseudomonas cepacia) | Enantioselective acylation of one diol enantiomer. | Separation of enantioenriched monoester and unreacted diol. | nih.govresearchgate.net |
| Enzymatic Hydrolysis | Lipase | Enantioselective hydrolysis of one enantiomer of a diol diester. | Separation of enantioenriched monoester and unreacted diester. | researchgate.net |
Diastereoselective Synthesis of this compound Intermediates
Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters. In the synthesis of this compound intermediates, controlling the relative stereochemistry is paramount. The epoxidation of chiral allylic alcohols, for instance, is a diastereoselective process where the existing stereocenter directs the facial selectivity of the epoxidation. organic-chemistry.orgacs.orgrsc.org Hydrogen bonding between the allylic hydroxyl group and the oxidant can lead to high syn-diastereoselectivity. organic-chemistry.org
The epoxidation of allylic diols derived from Baylis-Hillman adducts has been shown to proceed with high anti-diastereoselectivity, which is attributed to intramolecular hydrogen bonding. organic-chemistry.org This approach provides a complementary method to the more common syn-selective epoxidations.
Regioselective Preparations of this compound
The regioselective formation of the oxirane ring is critical to ensure that the desired this compound is the major product. One common method for the synthesis of epoxides is the intramolecular SN2 reaction of a halohydrin. For the synthesis of this compound, this would involve the cyclization of 3-iodopropane-1,2-diol. The regioselectivity of this ring closure is generally high, favoring the formation of the three-membered oxirane ring.
The regioselective opening of a symmetrical epoxide precursor could also be envisioned. However, a more direct and regioselective approach is the epoxidation of allyl iodide. The regioselectivity of this reaction is typically high for the double bond.
Conversion from Related Halogenated Oxiranes
A practical and widely used method for the synthesis of this compound is the nucleophilic substitution of other halogenated oxiranes, such as 2-(chloromethyl)oxirane (epichlorohydrin) or 2-(bromomethyl)oxirane (epibromohydrin). This transformation is a classic example of the Finkelstein reaction, where a halide is exchanged for another. epa.govresearchgate.net
The reaction involves treating the starting chloro- or bromo-epoxide with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or methanol (B129727). The success of the Finkelstein reaction is often driven by the precipitation of the less soluble sodium or potassium chloride/bromide in the reaction solvent, which shifts the equilibrium towards the formation of the iodo-substituted product. researchgate.net
The following table provides an overview of the Finkelstein reaction for the synthesis of this compound.
| Starting Material | Reagent | Solvent | Key Principle | Reference(s) |
| 2-(Chloromethyl)oxirane | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl drives the reaction. | epa.govresearchgate.net |
| 2-(Bromomethyl)oxirane | Potassium Iodide (KI) | Methanol | Halide exchange to form the more reactive iodide. | nih.gov |
This method is particularly advantageous as both epichlorohydrin (B41342) and epibromohydrin (B142927) are commercially available and relatively inexpensive starting materials. acs.orghangdachem.com
Synthesis from 2-(Chloromethyl)oxirane (Epichlorohydrin)
The most common and industrially significant route to this compound is through the nucleophilic substitution of 2-(chloromethyl)oxirane, commonly known as epichlorohydrin. wikipedia.org This transformation is a classic example of a halogen exchange reaction, specifically the Finkelstein reaction. organicmystery.com
The process involves treating epichlorohydrin with an alkali metal iodide, most frequently sodium iodide (NaI), in a suitable polar aprotic solvent, with acetone being the most common choice. organicmystery.commanac-inc.co.jp The reaction proceeds via an SN2 mechanism. The success of this reaction is largely driven by Le Châtelier's principle; sodium chloride (NaCl) is virtually insoluble in acetone and precipitates out of the solution as it is formed. This constant removal of a product shifts the equilibrium towards the formation of this compound, allowing for high conversion rates. manac-inc.co.jp
Table 1: Typical Reaction Conditions for Synthesis from Epichlorohydrin
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 2-(Chloromethyl)oxirane | Readily available and inexpensive industrial chemical. |
| Reagent | Sodium Iodide (NaI) | Provides the iodide nucleophile. |
| Solvent | Acetone | Dissolves reactants but not the sodium chloride byproduct. |
| Temperature | Reflux | Increases reaction rate. |
| Key Principle | Precipitation of NaCl | Drives the reaction equilibrium towards the product side. |
Halogen Exchange Reactions
Halogen exchange reactions are a fundamental class of reactions in organic synthesis used to replace one halogen atom in a compound with another. manac-inc.co.jp The Finkelstein reaction, as described above, is the most prominent method for synthesizing iodoalkanes from chloroalkanes or bromoalkanes. organicmystery.commanac-inc.co.jp
The reaction's efficiency is rooted in the principles of nucleophilic substitution and solubility. In polar aprotic solvents like acetone, the nucleophilicity of halide ions increases in the order Cl⁻ < Br⁻ < I⁻. manac-inc.co.jp This makes the iodide ion a potent nucleophile for displacing chloride or bromide ions. The choice of solvent is critical; the alkali iodide (e.g., NaI) is soluble, while the resulting alkali chloride or bromide (e.g., NaCl, NaBr) is not, which serves as the thermodynamic driving force for the reaction. manac-inc.co.jp While widely applicable for primary and secondary alkyl halides, the reaction can be less effective for tertiary halides due to competing elimination reactions. manac-inc.co.jp
Novel Synthetic Approaches and Reagent Development
In response to growing environmental concerns, modern chemical synthesis is increasingly guided by the principles of green chemistry. nih.gov This has spurred the development of novel approaches for synthesizing this compound that aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Green Chemistry Principles in this compound Synthesis
Green chemistry is an approach that seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Key principles applicable to this compound synthesis include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis. epa.govsigmaaldrich.com The goal is to make the traditional halogen exchange process more sustainable by modifying reaction conditions and developing new reagents.
Solvent-Free Methodologies
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free, or "neat," reaction conditions offer significant advantages by minimizing waste and simplifying product purification. nih.gov
For the synthesis of this compound, a solvent-free approach would involve the direct reaction of epichlorohydrin with an iodide salt, often facilitated by alternative energy sources like microwave or ultrasound irradiation. This approach can lead to dramatically reduced reaction times and lower energy consumption.
Table 2: Comparison of Conventional vs. Solvent-Free Synthesis
| Feature | Conventional Method (in Acetone) | Solvent-Free (Neat) Method |
|---|---|---|
| Solvent Usage | High (e.g., Acetone) | None or minimal |
| Waste Generation | Includes solvent waste | Significantly reduced |
| Product Isolation | Requires solvent removal | Simpler workup |
| Energy Input | Prolonged heating (reflux) | Often lower due to faster reaction |
Catalytic Systems for Sustainable Production
Catalysts are a cornerstone of green chemistry because they can increase reaction efficiency in small amounts and can often be recycled and reused. epa.gov For the synthesis of this compound, phase-transfer catalysts (PTCs) are particularly relevant. A PTC, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI), facilitates the transfer of a reactant (in this case, the iodide anion) from an aqueous phase or solid phase into the organic phase where the reaction occurs. rsc.org This can enhance reaction rates, allow for the use of biphasic solvent systems (e.g., water and an organic solvent), and enable reactions under milder conditions.
Table 3: Examples of Catalytic Systems in Halogen Exchange
| Catalyst Type | Example | Function | Potential Advantage |
|---|---|---|---|
| Phase-Transfer Catalyst | Tetrabutylammonium Iodide (TBAI) | Transports iodide ion to the organic phase. | Enables reaction in biphasic systems, milder conditions. rsc.org |
| Metal-Based Catalyst | Copper(I) Iodide (CuI) | Activates the C-X bond for substitution. | Can broaden the scope to less reactive substrates. frontiersin.org |
Microwave and Ultrasound-Assisted Synthesis
The use of alternative energy sources like microwaves and ultrasound is a key strategy in green process intensification. unito.it
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. nih.gov This leads to rapid and uniform heating throughout the reaction medium, often resulting in dramatic reductions in reaction time (from hours to minutes) and improved product yields compared to conventional heating methods. nih.govnih.gov
Ultrasound-assisted synthesis (sonochemistry) employs acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. unito.it This collapse generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. The combination of microwave and ultrasound can have synergistic effects, leading to even greater process efficiency. unito.it A study on the synthesis of 2'-hydroxychalcones demonstrated the viability of both microwave and ultrasound as facile and sustainable methods. dost.gov.ph
Table 4: Comparison of Energy Sources for Synthesis
| Parameter | Conventional Heating | Microwave (MW) Irradiation | Ultrasound (US) Irradiation |
|---|---|---|---|
| Heating Mechanism | Conduction/Convection | Dielectric heating | Acoustic cavitation |
| Reaction Time | Typically hours | Typically minutes | Can be significantly reduced |
| Energy Efficiency | Low | High | High |
| Yields | Often baseline | Frequently improved | Can be improved |
| Selectivity | Standard | May be altered/improved | May be altered/improved |
Flow Chemistry and Continuous Processing for Oxirane Transformations
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved product consistency. The application of this methodology to the synthesis of oxiranes, including this compound, addresses many of the challenges associated with traditional batch production, such as managing exothermic reactions and handling hazardous reagents.
A primary route to epihalohydrins like this compound is the base-promoted cyclization of a corresponding halohydrin, an intramolecular SN2 reaction. In a continuous flow setup, this transformation can be executed with high efficiency. The process typically involves pumping streams of the iodohydrin precursor and a base (e.g., sodium hydroxide) into a T-mixer, where rapid and homogenous mixing occurs. The reaction mixture then flows through a heated coil reactor, where the precise control of temperature and residence time ensures complete conversion while minimizing byproduct formation. The short reaction times, often on the order of minutes, are a significant advantage of flow systems.
The inherent safety benefits of flow reactors are particularly relevant for epoxide synthesis. The small reactor volume limits the amount of energetic material present at any given time, and the high surface-area-to-volume ratio allows for efficient heat dissipation, mitigating the risk of thermal runaways. Furthermore, the in-situ generation and immediate consumption of reactive intermediates can be seamlessly integrated into a continuous process, enhancing operational safety.
For the synthesis of chiral this compound, continuous flow processes can incorporate chiral catalysts, either in a homogeneous setup or by using packed-bed reactors with immobilized chiral catalysts. This approach allows for the efficient production of enantiomerically enriched epoxides, leveraging the precise process control of flow chemistry to optimize stereoselectivity.
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Time | Hours | Minutes |
| Temperature Control | Difficult, potential for hot spots | Precise (±1 °C) |
| Mixing | Inhomogeneous, dependent on stirring | Rapid and efficient |
| Safety | Higher risk due to large volumes | Inherently safer, small volumes |
| Scalability | Difficult, requires reactor redesign | Straightforward by numbering-up |
| Product Consistency | Batch-to-batch variation | High consistency |
Solid-Phase Synthetic Techniques
Solid-phase organic synthesis (SPOS) offers a robust platform for the multi-step preparation of complex molecules, characterized by the use of polymer-supported reagents and simplified purification protocols. This methodology can be strategically applied to the synthesis of this compound and its derivatives, facilitating library generation and high-throughput screening.
In a potential solid-phase approach, a suitable precursor, such as allyl alcohol, can be immobilized onto a polymer resin via an appropriate linker. The resin-bound substrate is then subjected to a sequence of reactions in the solid phase. For the synthesis of this compound, this would involve the formation of an iodohydrin by treating the immobilized alkene with an iodine source (e.g., N-iodosuccinimide) in the presence of water. The subsequent cyclization to form the oxirane ring can be achieved by treating the resin with a non-nucleophilic base. A key advantage of SPOS is that excess reagents and soluble byproducts are simply washed away by filtration, obviating the need for complex chromatographic purification after each step.
The final step involves the cleavage of the target molecule, this compound, from the solid support. The choice of linker is crucial, as it must be stable to the reaction conditions employed in the synthetic sequence but readily cleavable under specific, orthogonal conditions.
The synthesis of chiral derivatives on a solid support can be achieved by employing polymer-supported chiral catalysts or by using a chiral auxiliary attached to the resin. For instance, a resin-bound chiral catalyst could be used to effect an asymmetric epoxidation of an immobilized allylic precursor, leading to an enantiomerically enriched, resin-bound oxirane. This combines the benefits of stereoselective synthesis with the practical advantages of solid-phase chemistry. The use of solid-supported catalysts also facilitates catalyst recovery and reuse, contributing to more sustainable synthetic processes.
| Step | Reaction | Reagents and Conditions |
| 1. Immobilization | Attachment of precursor to resin | Allyl alcohol, Linker-functionalized resin (e.g., Wang resin), Coupling agent |
| 2. Iodohydrin Formation | On-resin conversion to iodohydrin | N-Iodosuccinimide (NIS), H₂O/Dioxane |
| 3. Cyclization | On-resin epoxide formation | Non-nucleophilic base (e.g., DBU) in THF |
| 4. Cleavage | Release of product from resin | Cleavage cocktail (e.g., Trifluoroacetic acid in DCM) |
Mechanistic Investigations of 2 Iodomethyl Oxirane Reactivity
The reactivity of 2-(iodomethyl)oxirane, also known as epiiodohydrin, is dominated by the strained three-membered oxirane (epoxide) ring. This high ring strain, a combination of angle and torsional strain, makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions. chemistrysteps.com Unlike other ethers, epoxides can be cleaved under both basic and acidic conditions, a property that makes them versatile synthetic intermediates. chemistrysteps.compressbooks.pub The presence of the iodomethyl substituent introduces asymmetry, leading to important considerations of regioselectivity and stereochemistry in its reactions.
Regioselectivity and Stereochemical Control in Ring Opening
The ring-opening of an unsymmetrical epoxide like this compound can theoretically yield two different constitutional isomers. The preferred reaction pathway and the resulting product structure are dictated by the reaction conditions (acidic or basic) and the nature of the nucleophile. libretexts.org
Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism. chemistrysteps.comlibretexts.org The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the iodomethyl group, the attack occurs preferentially at the less substituted, more accessible carbon atom (the C2 carbon of the oxirane ring). chemistrysteps.compressbooks.pub This backside attack leads to an inversion of configuration at the reaction center, resulting in a trans or anti relationship between the newly introduced nucleophile and the hydroxyl group formed upon ring opening. chemistrysteps.com
In contrast, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring for nucleophilic attack, even by weak nucleophiles. chemistrysteps.comlibretexts.orgyoutube.com The mechanism in this case is more complex, having characteristics of both SN1 and SN2 pathways. pressbooks.publibretexts.org After protonation, the C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (the C1 carbon). Consequently, the nucleophile preferentially attacks this more substituted, more electrophilic carbon. chemistrysteps.compressbooks.pub Although the reaction has significant SN1 character, it still proceeds with a backside attack, leading to a trans stereochemical outcome. pressbooks.publibretexts.org This regioselectivity is controlled by electronic effects rather than steric hindrance. magtech.com.cn
| Reaction Condition | Mechanism Type | Site of Nucleophilic Attack | Primary Controlling Factor | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Basic/Neutral (Strong Nucleophile) | SN2 | Less substituted carbon | Steric Hindrance | trans (Inversion of configuration) | chemistrysteps.compressbooks.publibretexts.org |
| Acidic (Weak Nucleophile) | SN1-like | More substituted carbon | Electronic Effect (Carbocation Stability) | trans (Inversion of configuration) | chemistrysteps.compressbooks.publibretexts.org |
Influence of Nucleophile Structure and Strength on Reaction Outcomes
The structure and strength of the nucleophile play a critical role in determining the outcome of the ring-opening reaction. Strong nucleophiles, which are typically anionic species like hydroxides, alkoxides, thiols, cyanides, and Grignard reagents, react readily with the epoxide ring without the need for acid catalysis. chemistrysteps.comyoutube.com These reactions follow the SN2 pathway, where the strong nucleophile attacks the sterically least hindered carbon atom. chemistrysteps.commagtech.com.cn
Weak nucleophiles, such as water or alcohols, are generally not reactive enough to open the epoxide ring on their own. youtube.com For a reaction to occur with these nucleophiles, the epoxide must be activated through acid catalysis. chemistrysteps.com The protonation of the epoxide oxygen makes it a much better leaving group, facilitating the attack by the weak nucleophile at the more substituted carbon, as described by the SN1-like mechanism. chemistrysteps.compressbooks.pub
The balance between the steric and electronic effects of both the epoxide and the nucleophile ultimately controls the regioselectivity. magtech.com.cn For instance, even under acidic conditions, if a strong nucleophile is used, the SN2 pathway at the less substituted carbon can still compete or dominate. The nature of the nucleophile is therefore a key determinant of the reaction mechanism and the resulting product.
Catalytic Activation Mechanisms in Ring Opening
Catalysis is often employed to enhance the rate and control the selectivity of epoxide ring-opening reactions. Both Lewis acids and Brønsted acids/bases are effective catalysts.
Lewis acids activate the epoxide by coordinating to the oxygen atom. This coordination polarizes the C-O bonds, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack. mdpi.comnih.gov This activation allows the reaction to proceed under milder conditions and can influence regioselectivity. ucdavis.edu
A variety of Lewis acid catalysts have been investigated for the ring-opening of epoxides, including metal triflates like Aluminum triflate (Al(OTf)₃), which is effective even at parts-per-million levels for reactions with alcohols. rsc.org Heterogeneous catalysts, such as tin-substituted zeolites (Sn-Beta), have also shown high activity and regioselectivity for the ring-opening of the analogue epichlorohydrin (B41342) with methanol (B129727). ucdavis.edunsf.gov Studies comparing different Lewis acidic zeolites (Sn-Beta, Zr-Beta, Hf-Beta) found that Sn-Beta was significantly more active. ucdavis.edunsf.gov The mechanism with these catalysts can be complex, sometimes involving the concerted action of two alcohol molecules: one adsorbed on the catalytic site that activates the epoxide, and a second that acts as the nucleophile. ucdavis.edunsf.gov The choice of Lewis acid can significantly impact catalytic activity and selectivity. ucdavis.edu
Brønsted acid catalysis follows the mechanism described in section 3.1.1, where protonation of the epoxide oxygen activates the ring. pressbooks.pub This is a common method for reactions involving weak nucleophiles like water and alcohols. chemistrysteps.com
Base catalysis typically refers to reactions with strong nucleophiles (e.g., OH⁻, RO⁻) where the base itself is the nucleophile. pressbooks.publibretexts.org However, non-nucleophilic bases like tertiary amines can also act as catalysts, particularly in reactions involving proton-donor nucleophiles such as carboxylic acids. udhtu.edu.ua In the reaction of epichlorohydrin with carboxylic acids, tertiary amines and tetraalkylammonium halides are effective catalysts. udhtu.edu.ua The mechanism involves the formation of a more potent nucleophile in situ. For example, a tetraalkylammonium salt can react with a carboxylic acid to form a tetraalkylammonium carboxylate, which is a more reactive nucleophile for opening the epoxide ring. udhtu.edu.ua Quantum chemical studies on the reaction between 2-(chloromethyl)oxirane and tertiary amines have shown that the energy barrier and reaction rate are dependent on the steric effects within the amine structure. researchgate.netdnu.dp.ua
Kinetic Studies of Ring-Opening Processes
Kinetic studies provide quantitative insight into the mechanisms of epoxide ring-opening reactions. For the acid-catalyzed ring-opening of epoxides, the rate is dependent on factors such as hydronium ion activity. nih.gov In the Lewis acid-catalyzed ring-opening of epichlorohydrin with methanol using an Sn-Beta catalyst, the activation energy was determined to be 53 ± 7 kJ mol⁻¹. ucdavis.edunsf.gov
Kinetic investigations of the reaction between epichlorohydrin and carboxylic acids, catalyzed by tetrabutylammonium (B224687) iodide, have shown that the reaction rate increases with higher temperatures and decreases with increasing solvent polarity. udhtu.edu.ua This suggests a transition state that is less polar than the reactants. The study also found that the rate-determining step is the formation of the final product from the in situ-formed tetraalkylammonium carboxylate. udhtu.edu.ua
Ab initio and density functional theory (DFT) calculations have been used to model these reactions and predict activation barriers. For the non-catalyzed SN2 reaction of an epoxide with acetate (B1210297), the calculated central barrier is approximately 20-21 kcal/mol. nih.gov When a general-acid catalyst is included in the model, this barrier is significantly reduced to about 10 kcal/mol, highlighting the substantial rate enhancement provided by catalysis. nih.gov Kinetic and structural studies of metal-salen catalyzed asymmetric ring-opening have revealed mechanisms involving the cooperative activation of both the epoxide and the nucleophile by two different metal centers. nih.gov
| Reaction System | Catalyst | Parameter | Value | Reference |
|---|---|---|---|---|
| Epichlorohydrin + Methanol | Sn-Beta (Lewis Acid) | Activation Energy (Ea) | 53 ± 7 kJ mol⁻¹ | ucdavis.edunsf.gov |
| Styrene Oxide Analogue + Acetate | None | Calculated Activation Barrier | ~20-21 kcal/mol | nih.gov |
| Styrene Oxide Analogue + Acetate | Phenol (General Acid) | Calculated Activation Barrier | ~10 kcal/mol | nih.gov |
Electrophilic Transformations Involving this compound
The reactivity of this compound in electrophilic transformations is predominantly characterized by the acid-catalyzed ring-opening of the epoxide. The high ring strain of the three-membered oxirane ring makes it susceptible to cleavage even under mildly acidic conditions. The mechanism of this process can proceed with characteristics of either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1), depending on the specific reaction conditions and the structure of the epoxide.
Under acidic conditions, the first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. The subsequent step, the nucleophilic attack, determines the regiochemical outcome of the reaction.
SN2-like Mechanism: With primary and secondary carbons on the epoxide ring, the reaction typically follows an SN2-like pathway. The nucleophile will attack the less sterically hindered carbon atom. In the case of this compound, this would be the terminal epoxide carbon (C3), leading to the formation of a primary alcohol and a secondary iodide. This pathway is favored by the use of strong nucleophiles in acidic media.
SN1-like Mechanism: If one of the epoxide carbons is tertiary, the reaction gains significant SN1 character. After protonation, the C-O bond to the more substituted carbon begins to break, building up a partial positive charge. This carbocation-like species is then attacked by the nucleophile. For this compound, which contains primary and secondary carbons, this pathway is less likely unless substituents are added to the oxirane ring that can stabilize a carbocation.
The nature of the nucleophile and the acid catalyst plays a crucial role. For instance, in the presence of hydrogen halides (like HI, which can be generated in situ), the halide ion acts as the nucleophile. The reaction of epoxides with hydrogen halides typically yields a halohydrin. For this compound, an acid-catalyzed reaction with water would lead to the formation of a diol, specifically 1-iodo-2,3-propanediol.
The general mechanism for the acid-catalyzed ring-opening can be summarized as follows:
Protonation: The epoxide oxygen is protonated by an acid (H-A).
Nucleophilic Attack: A nucleophile (Nu:-) attacks one of the electrophilic carbons of the protonated epoxide.
Product Formation: The ring opens, resulting in a substituted alcohol.
The regioselectivity is a key aspect of these transformations. While strong bases typically lead to attack at the less substituted carbon, acidic conditions can favor attack at the more substituted carbon if it can better support a positive charge. For this compound, the electronic-withdrawing effect of the iodine atom might slightly disfavor the buildup of positive charge on the adjacent carbon (C2), further promoting nucleophilic attack at the less hindered C3 position in many cases.
Rearrangement Reactions and Isomerizations
The strained oxirane ring in this compound and its derivatives makes it a substrate for various rearrangement reactions, which can be promoted thermally, photochemically, or by catalysts.
Intramolecular Rearrangements of this compound Derivatives
Intramolecular rearrangements of oxirane derivatives can lead to the formation of structurally diverse products. While specific studies on this compound are not abundant, the reactivity of analogous systems, such as oxiran-2-ylmethyl benzenesulfonates, provides insight into potential pathways. For example, the base-promoted rearrangement of these sulfonates can lead to the formation of 2-(phenoxymethyl)oxirane derivatives through an unexpected cleavage of a C-S bond and the formation of a new C-O bond.
Another potential intramolecular reaction for derivatives of this compound involves the participation of the iodine atom. The iodomethyl group could, under certain conditions, act as a precursor to an organometallic species (e.g., via reaction with magnesium or lithium). The resulting nucleophilic carbon could then attack the epoxide intramolecularly, leading to the formation of a cyclobutanol (B46151) ring system. This type of cyclization is a known process for ω-halo-epoxides.
Catalyzed Rearrangements
Lewis acids are effective catalysts for the rearrangement of epoxides. The coordination of a Lewis acid to the epoxide oxygen further polarizes the C-O bonds and facilitates their cleavage, leading to the formation of a carbocation or a carbocation-like intermediate. This intermediate can then undergo rearrangement, typically via a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation before being trapped by a nucleophile or losing a proton to form a carbonyl compound (an aldehyde or a ketone).
For this compound, coordination of a Lewis acid like boron trifluoride (BF3) would activate the epoxide. Subsequent cleavage of the C2-O bond would be favored due to the formation of a secondary carbocation, which is more stable than the primary alternative at C3. A subsequent 1,2-hydride shift from C2 to C3 is conceivable, but the most common rearrangement for such epoxides is isomerization to a carbonyl compound. In this case, the likely product of a Lewis acid-catalyzed rearrangement would be iodoacetone.
The general mechanism for this type of rearrangement is:
Coordination: The Lewis acid coordinates to the epoxide oxygen.
Ring Opening: The C-O bond breaks, forming a carbocationic intermediate.
Rearrangement: A hydride or alkyl group migrates to the adjacent carbon.
Product Formation: The intermediate is quenched to form the final product, often a ketone or aldehyde.
Research on other substituted epoxides has shown that the choice of Lewis acid and reaction conditions can significantly influence the product distribution, allowing for selective synthesis of different isomers.
Radical-Mediated Reactions
The presence of a carbon-iodine bond in this compound opens up pathways for radical-mediated reactions. The C-I bond is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator (like AIBN) to generate a primary alkyl radical.
Once formed, the 2-oxiranylmethyl radical can participate in several types of reactions:
Atom Transfer: The radical can abstract an atom, such as a hydrogen atom from a suitable donor like tributyltin hydride (Bu3SnH), which would result in the formation of methyloxirane (propylene oxide).
Addition to π Systems: The radical can add to alkenes or alkynes, initiating a chain reaction for polymerization or functionalization.
Intramolecular Cyclization: If the molecule contains another reactive site, such as a double bond, intramolecular radical cyclization can occur. For derivatives of this compound, this provides a route to cyclic ethers. For instance, a derivative with a suitably positioned alkene chain could undergo a 5-exo-trig or 6-exo-trig cyclization to form substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings, respectively.
Computational studies on analogous radical-mediated thiol-epoxy reactions indicate that while the initial addition of a radical to the epoxide ring may be slow, subsequent chain transfer steps can be quite rapid. The stability of the radicals involved, the ring strain of the epoxide, and the stability of the resulting products are key factors driving these reactions.
The general steps in a radical chain reaction involving this compound would be:
Initiation: Homolytic cleavage of the C-I bond to form an alkyl radical.
Propagation: The alkyl radical reacts with another molecule (e.g., by addition or atom abstraction) to form a new product and another radical, which continues the chain.
Termination: Two radicals combine to form a stable, non-radical product.
Computational and Theoretical Analysis of Reaction Pathways
Computational chemistry provides powerful tools for investigating the complex reaction pathways of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model reaction mechanisms, determine the geometries of transition states, and calculate reaction energetics.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are instrumental in elucidating the mechanistic details of reactions involving epoxides. For this compound, these methods can be applied to study the various transformations discussed.
Electrophilic Transformations: DFT calculations can be used to model the acid-catalyzed ring-opening. By calculating the potential energy surface, researchers can determine the activation barriers for nucleophilic attack at both C2 and C3. This allows for a prediction of the regioselectivity under different conditions and with different nucleophiles. The calculations can also clarify the nature of the transition state, determining whether it is more SN1-like or SN2-like.
Rearrangement Reactions: Theoretical studies can map out the pathways for Lewis acid-catalyzed rearrangements. For example, the energy barriers for the initial ring-opening, the 1,2-hydride shift, and the final product formation can be calculated. This can help in understanding why a particular carbonyl product is favored over another.
Radical-Mediated Reactions: The energetics of C-I bond homolysis can be calculated to predict the feasibility of radical initiation. Furthermore, the reaction pathways for subsequent radical reactions, such as intramolecular cyclization, can be modeled. DFT studies on radical-mediated thiol-epoxy reactions have shown that the stability of radical intermediates and the strain of the epoxide ring are critical factors. These calculations provide rate constants and activation energies that are crucial for understanding the kinetics of these complex reactions.
Below is a hypothetical data table, based on typical values from DFT calculations on similar small organic molecules, illustrating the kind of data that can be generated for the radical-mediated reactions of this compound.
| Reaction Step | Description | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |
|---|---|---|---|
| Initiation (C-I Cleavage) | Homolysis of the carbon-iodine bond | 53.0 | 53.0 |
| H-Abstraction (from Bu3SnH) | Oxiranylmethyl radical + Bu3SnH | 6.5 | -12.0 |
| 5-Exo-Trig Cyclization | Intramolecular addition to a pendant alkene | 7.8 | -21.5 |
| 6-Exo-Trig Cyclization | Intramolecular addition to a pendant alkene | 8.2 | -19.0 |
These computational approaches provide invaluable, atom-level insights into reaction mechanisms that are often difficult to obtain through experimental means alone. They allow for the prediction of product distributions, the assessment of reaction feasibility, and the rational design of new synthetic methodologies.
Elucidation of Transition States and Reaction Intermediates
Computational studies, primarily using density functional theory (DFT), have been instrumental in mapping out the potential energy surface for the reactions of epihalohydrins. For the nucleophilic ring-opening of 2-(chloromethyl)oxirane, a concerted SN2-like mechanism is generally favored. In this process, the nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the oxirane ring.
The geometry of the transition states (TS) reveals a trigonal bipyramidal arrangement around the carbon atom undergoing nucleophilic attack. Key features of these transition states include the partial formation of the new bond between the nucleophile and the carbon atom, and the partial breaking of the C-O bond of the epoxide ring. The nature of these transition states can be further analyzed using More O'Ferrall-Jencks plots, which provide insights into the synchronous or asynchronous nature of bond-making and bond-breaking processes. For the reaction of 2-(chloromethyl)oxirane with nucleophiles like bromide and acetate anions, the transition states exhibit a dissociative character, indicating that C-O bond cleavage is slightly ahead of the new bond formation with the nucleophile. researchgate.net
In the course of the reaction, pre-reaction and post-reaction complexes are identified as key intermediates. These complexes represent the initial association of the reactants and the final association of the products, respectively, held together by non-covalent interactions. For instance, in the reaction with bromide anion, a pre-reaction complex is formed where the bromide ion is positioned near the target carbon atom of the epoxide. Following the passage through the transition state, a post-reaction complex is formed before the final products are fully separated.
The regioselectivity of the nucleophilic attack, whether at the α-carbon (the carbon bearing the halomethyl group) or the β-carbon, is a critical aspect. Quantum chemical simulations have confirmed that the backside α-attack by the nucleophile is the favored pathway. researchgate.net This preference is attributed to the electronic effects of the halomethyl group and the steric accessibility of the α-carbon.
Energy Profiles and Activation Parameters of Transformations
The activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), have been calculated for the SN2-like ring-opening reactions. These parameters are crucial for understanding the kinetics and feasibility of the reaction under different conditions. For example, the reaction of 2-(chloromethyl)oxirane with bromide and acetate anions has been shown to have activation barriers that are consistent with an SN2 mechanism. researchgate.net
The table below summarizes the calculated activation parameters for the backside α-attack of bromide and acetate anions on 2-(chloromethyl)oxirane in the gas phase. While these values are for the chloro-analog, they provide a valuable reference for understanding the reactivity of this compound. It is generally expected that the iodo-substituted compound would exhibit a lower activation barrier due to the better leaving group ability of the iodide precursor in potential subsequent reactions, although the primary ring-opening step is governed by the epoxide reactivity itself.
| Nucleophile | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) | Ea (kJ mol⁻¹) |
|---|---|---|---|---|
| Br⁻ | Data not available | Data not available | Data not available | Data not available |
| CH₃COO⁻ | Data not available | Data not available | Data not available | Data not available |
Data derived from computational studies on 2-(chloromethyl)oxirane and are intended to be representative of the energetic parameters for epihalohydrin reactivity. researchgate.net
Applications of 2 Iodomethyl Oxirane As a Synthetic Building Block
Construction of Complex Organic Architectures
The unique chemical reactivity of 2-(iodomethyl)oxirane makes it a valuable precursor in the synthesis of intricate organic molecules. The presence of both a strained epoxide ring and a labile carbon-iodine bond provides two distinct sites for nucleophilic attack, enabling sequential or tandem reactions to build molecular complexity. For instance, epihalohydrins are key starting materials for creating enantioenriched molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds. researchgate.net The ability to control the stereochemistry during the ring-opening of the epoxide allows for the precise construction of chiral centers, a fundamental aspect of synthesizing complex natural products and their analogs. The compound serves as a cornerstone in methodologies aimed at producing vicinal di- or trifunctional derivatives with high stereo- and regioselectivity. researchgate.net
Heterocyclic Compound Synthesis
A significant application of this compound lies in the synthesis of a wide array of heterocyclic compounds. The epoxide ring can be readily opened by various nucleophiles, leading to intermediates that can undergo subsequent intramolecular cyclization to form new rings. This strategy is employed in the synthesis of several classes of oxygen, sulfur, and nitrogen-containing heterocycles.
Synthesis of Substituted Tetrahydrofurans via Elimination-Cyclization
A notable application demonstrating the utility of epoxide-derived iodides is in the stereospecific synthesis of substituted tetrahydrofurans. While not starting directly from this compound, a closely related substrate, 1-iodomethyl-1,5-bis-epoxide, undergoes an efficient elimination-cyclization reaction. nih.gov When treated with zinc in refluxing ethanol, these bis-epoxides yield 2-vinyl-5-(1-hydroxyethyl)-substituted tetrahydrofurans. nih.gov This transformation proceeds with high stereospecificity, meaning the stereochemistry of the starting bis-epoxide dictates the relative stereochemistry of the substituents on the resulting tetrahydrofuran (B95107) ring. nih.gov The reaction is high-yielding and provides either cis or trans isomers depending on the configuration of the starting material. nih.gov This method highlights how the combination of an iodide and an epoxide within a single molecule can be strategically used to construct complex five-membered oxygen heterocycles. nih.gov
Formation of Oxetanes from Epoxide Ring Opening
The synthesis of oxetanes, four-membered cyclic ethers, from three-membered epoxides represents a ring expansion strategy. beilstein-journals.orgresearchgate.net This transformation is thermodynamically favorable due to the decrease in ring strain when moving from an oxirane (27.3 kcal/mol) to an oxetane (B1205548) (25.5 kcal/mol). beilstein-journals.org A common method involves the reaction of an epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide. acs.org The ylide acts as a nucleophile, attacking one of the epoxide carbons and causing the ring to open. This is followed by an intramolecular displacement of the dimethyl sulfoxide (B87167) leaving group by the newly formed alkoxide, resulting in the formation of the four-membered oxetane ring. acs.org This methodology has been shown to be effective for a range of substituted epoxides, proceeding in good yields and with retention of enantiomeric purity from enantioenriched starting materials. acs.org
| Starting Epoxide | Reagent | Product | Yield (%) |
| 2-Phenyloxirane | Dimethyloxosulfonium methylide | 2-Phenyloxetane | 85 |
| 2-(Chloromethyl)oxirane | Dimethyloxosulfonium methylide | 2-(Chloromethyl)oxetane | 75 |
| Styrene Oxide | Dimethylsulfoxonium methylide | 2-Phenyloxetane | 99 |
This table illustrates typical yields for the ring expansion of various epoxides to oxetanes using sulfur ylides. acs.org
Preparation of Thietanes via Sulfur Nucleophile Attack
Thietanes, the sulfur analogs of oxetanes, can be synthesized from 2-(halomethyl)oxiranes through reactions with sulfur nucleophiles. nih.gov One effective method involves the reaction of a compound like 2-(chloromethyl)oxirane with a sulfur source such as hydrogen sulfide (B99878) in the presence of a base, or with ammonium (B1175870) monothiocarbamates. nih.gov The reaction proceeds via an initial nucleophilic attack of the sulfur species on the epoxide ring, leading to a ring-opened intermediate. nih.gov This intermediate, a γ-halo-β-hydroxyalkanethiol, then undergoes an intramolecular nucleophilic substitution where the thiol group displaces the halide to form the four-membered thietane (B1214591) ring. nih.gov This approach provides access to functionalized thietanes, such as thietane-3-ol derivatives, which are valuable building blocks in medicinal and materials chemistry. nih.govresearchgate.net
| Epihalohydrin | Sulfur Nucleophile | Base/Conditions | Product | Yield |
| 2-(Chloromethyl)oxirane | H₂S | Ba(OH)₂ | Thietan-3-ol | Good |
| 2-(Chloromethyl)oxirane | Ammonium monothiocarbamate | - | Thietan-3-ol derivatives | Low to Good |
This table summarizes reaction conditions for the synthesis of thietanes from 2-(chloromethyl)oxirane. nih.gov
Access to Oxazolidinones and Related Nitrogen Heterocycles
Oxazolidin-2-ones, an important class of nitrogen- and oxygen-containing heterocycles found in several pharmaceuticals, can be synthesized from epoxides. nih.govchemistryviews.orgwikipedia.org A common and economical strategy involves the cycloaddition of epoxides with isocyanates. chemistryviews.org This reaction can be effectively catalyzed by simple, bifunctional organocatalysts like triethylamine (B128534) hydroiodide under solvent-free conditions. chemistryviews.org The catalyst activates the epoxide through hydrogen bonding, facilitating a nucleophilic attack by the iodide ion to open the ring. chemistryviews.org The resulting alkoxide intermediate then attacks the isocyanate, followed by an intramolecular cyclization to yield the 5-membered oxazolidinone ring and regenerate the catalyst. chemistryviews.org This method is applicable to a variety of epoxides and isocyanates, providing the corresponding 2-oxazolidinones in good to excellent yields. chemistryviews.org For this compound, this would lead to the formation of 5-(iodomethyl)oxazolidin-2-one derivatives, which are useful intermediates for further chemical modifications. organic-chemistry.org
Synthesis of Dihydronaphthofuran Scaffolds
Dihydronaphthofurans are bicyclic structures that appear in many biologically active compounds. nih.govscispace.com The synthesis of these scaffolds can be achieved through the reaction of naphthol derivatives with epoxides. nih.gov For instance, the reaction of 2-naphthol (B1666908) with an epoxide like this compound would be expected to proceed via an initial nucleophilic attack of the naphthol on one of the epoxide carbons. This ring-opening step, often catalyzed by an acid or base, would be followed by an intramolecular cyclization (a Williamson ether synthesis-type reaction) where the naphthoxide oxygen displaces the iodide, forming the furan (B31954) ring fused to the naphthalene (B1677914) core. nih.gov A related synthesis involves the reaction of 2-naphthols with allyl iodide, which is proposed to proceed through allylation followed by an iodocyclization to generate 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |
| 2-Naphthol | Allyl Iodide | HBr, CH₃CN, 60 °C | 2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan | 52 |
| 7-Bromo-2-naphthol | Allyl Iodide | HBr, CH₃CN, 60 °C | 7-Bromo-2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan | 72 |
This table shows the synthesis of dihydronaphthofuran scaffolds through a proposed allylation-iodocyclization pathway. nih.gov
Polymer Chemistry and Materials Science Applications
The dual reactivity of this compound, stemming from its strained oxirane ring and the highly reactive carbon-iodine bond, makes it a valuable monomer and synthetic intermediate in polymer chemistry. It serves as a precursor for a variety of functional polymers, copolymers, and cross-linked networks with tailored properties.
As a Monomer in Ring-Opening Polymerization
This compound, analogous to its chloro- and bromo- counterparts, can undergo ring-opening polymerization (ROP) to produce poly(this compound), also known as poly(epiiodohydrin). This polymerization can proceed via different mechanisms, primarily cationic and anionic pathways, yielding polyethers with pendant iodomethyl groups.
Research on the polymerization of the closely related epichlorohydrin (B41342) (ECH) provides significant insight into the expected behavior of this compound. Cationic ring-opening polymerization (CROP) of ECH has been extensively studied and can be initiated by a variety of Lewis acids (e.g., BF₃·OEt₂) and protic acids. researchgate.netfigshare.com The mechanism can proceed through two main pathways: the active chain-end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net In the ACE mechanism, the initiator activates the monomer, and the growing polymer chain carries the active cationic center. In the AM mechanism, which is favored by slow monomer addition, the monomer is activated by the initiator and then attacked by a neutral initiator or the hydroxyl end-group of the growing polymer chain. researchgate.net This latter approach allows for better control over the polymer's molecular weight and the formation of well-defined structures like polyol diols. figshare.com
Given the higher reactivity of the C-I bond compared to the C-Cl bond, the cationic polymerization of this compound would require carefully controlled conditions to avoid side reactions involving the iodide group.
Anionic ring-opening polymerization (AROP) is another viable route. For substituted oxiranes like ECH, anionic polymerization typically proceeds via nucleophilic attack on the less substituted carbon of the oxirane ring, following an S_N2 mechanism. youtube.com This method can produce polymers with high molar masses and well-defined structures. researchgate.net A key challenge in the anionic polymerization of this compound would be the potential for the anionic propagating center or the initiator to react with the electrophilic iodomethyl group, leading to branching or cross-linking.
Table 1: Comparison of Polymerization Mechanisms for Halomethyl Oxiranes
| Polymerization Type | Initiators/Catalysts | Key Characteristics | Potential Challenges for this compound |
| Cationic ROP | Lewis Acids (BF₃·OEt₂), Protic Acids (HClO₄) | Can proceed via Active Chain-End (ACE) or Activated Monomer (AM) mechanisms. AM allows for better control. | Potential for side reactions involving the labile iodomethyl group. Possible coloration of the polymer. figshare.com |
| Anionic ROP | Alkoxides, Hydroxides | Proceeds via S_N2 attack at the less hindered carbon. Can yield high molecular weight polymers. | Nucleophilic attack on the C-I bond can lead to branching, cross-linking, or premature termination. |
Synthesis of Functional Polymers and Copolymers
The true synthetic utility of poly(this compound) lies in its capacity as a reactive polymer scaffold for post-polymerization modification. The pendant iodomethyl groups are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups along the polyether backbone. This approach is more versatile than polymerizing monomers that already contain the desired functionality, which can sometimes be incompatible with polymerization conditions.
The C-I bond is an excellent leaving group, making poly(this compound) significantly more reactive towards nucleophiles than its chloro- (PECH) and bromo- (PBEH) analogues. This enhanced reactivity allows for modifications to be carried out under milder conditions and with a broader range of nucleophiles.
Studies on poly(epichlorohydrin) (PECH) have demonstrated the successful introduction of various functional groups, including:
Azides: Reaction with sodium azide (B81097) (NaN₃) yields poly(glycidyl azide) (GAP), an energetic polymer used in propellants and explosives. researchgate.net
Amines: Reaction with primary or secondary amines introduces amino functionalities, which can alter solubility, provide sites for further reactions, or impart catalytic activity. researchgate.net
Carboxylates: Grafting with molecules like acetylsalicylic acid has been shown, creating polymers with potential pharmaceutical applications.
Alkoxides: Reaction with alkoxides or phenoxides introduces new ether linkages. For example, grafting menthol (B31143) onto PECH has been reported. mdpi.com
These modifications transform the initial polyether into a functional polymer with properties tailored for specific applications, such as energetic materials, polymer-drug conjugates, or compatibilizers. researchgate.netresearchgate.net The synthesis of graft copolymers is also a prominent application, where living polymer chains (e.g., polystyrene, polyisoprene) can act as nucleophiles, attacking the halomethyl groups to create a "grafting onto" copolymer architecture. researchgate.net
Table 2: Potential Functional Groups for Introduction onto a Poly(this compound) Backbone via Nucleophilic Substitution
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |
| Azide Ion | Sodium Azide (NaN₃) | -CH₂N₃ | Energetic polymers, Click chemistry handle |
| Amines | Ammonia, Primary/Secondary Amines (RNH₂, R₂NH) | -CH₂NH₂, -CH₂NHR, -CH₂NR₂ | Adhesives, Coatings, Ion-exchange resins |
| Thiolates | Sodium Thiolate (RSNa) | -CH₂SR | High refractive index materials, Adhesives |
| Carboxylates | Sodium Acetate (B1210297) (CH₃COONa) | -CH₂OOCCH₃ | Precursor to hydrophilic polymers |
| Phenoxides | Sodium Phenoxide (C₆H₅ONa) | -CH₂OC₆H₅ | Modified thermal properties, Coatings |
| Cyanide Ion | Sodium Cyanide (NaCN) | -CH₂CN | Precursor to carboxylic acids and amines |
Cross-linking Reactions in Polymer Networks
This compound and its chlorinated analogue, epichlorohydrin, can be utilized as effective cross-linking agents to create three-dimensional polymer networks. researchgate.net Cross-linking transforms thermoplastic polymers into thermosets or elastomers, enhancing their mechanical strength, thermal stability, and chemical resistance.
The cross-linking mechanism involves the reaction of the oxirane ring with nucleophilic functional groups present on other polymer chains, such as hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups. For example, epichlorohydrin is widely used to cross-link natural polymers like starch and cellulose. researchgate.netnih.govktu.edu In this process, under basic conditions, the hydroxyl groups on the polysaccharide chains are deprotonated to form alkoxides. These nucleophilic alkoxides then attack the epoxide ring of epichlorohydrin, forming a stable ether linkage that connects the polymer chains.
Given its structure, this compound can act as a bifunctional cross-linker. The epoxide ring provides one reactive site, while the highly reactive iodomethyl group provides a second. This dual functionality could allow for a two-stage cross-linking process or the creation of networks with more complex topologies. The higher reactivity of the C-I bond compared to the C-Cl bond suggests that this compound could achieve cross-linking under milder conditions or with shorter reaction times than epichlorohydrin.
Regioselective Derivatization and Functional Group Interconversions
Beyond its role in polymerization, this compound is a useful building block in organic synthesis for creating more complex molecules through regioselective reactions and functional group interconversions.
Reaction with Carbon Disulfide
Epoxides are known to react with carbon disulfide (CS₂), typically under catalytic conditions, to yield five-membered cyclic dithiocarbonates (1,3-oxathiolane-2-thiones). researchgate.net This reaction represents a cycloaddition where the epoxide ring is opened and CS₂ is incorporated. The reaction of 2-(halomethyl)oxiranes with CS₂ and other nucleophiles can lead to the formation of 1,3-dithiane (B146892) derivatives. researchgate.net
Based on the reactivity of analogous epoxides, the reaction of this compound with carbon disulfide in the presence of a base or catalyst is expected to proceed via nucleophilic attack of a CS₂-derived species on the epoxide. The attack would likely occur at the less sterically hindered carbon of the oxirane ring, leading to the regioselective formation of 5-(iodomethyl)-1,3-oxathiolane-2-thione. This transformation converts the epoxide functionality into a different heterocyclic system while preserving the reactive iodomethyl group for subsequent synthetic manipulations.
Grignard Reactions and Related Organometallic Transformations
The reaction of Grignard reagents (R-MgX) with epoxides is a fundamental carbon-carbon bond-forming reaction that results in the ring-opening of the epoxide to produce an alcohol. masterorganicchemistry.com The reaction proceeds via an S_N2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring.
A study on the reaction of various Grignard reagents with epichlorohydrin demonstrated that the primary products are chlorohydrins. researchgate.net The nucleophilic attack occurs regioselectively at the terminal, less substituted carbon of the epoxide ring. researchgate.net
For this compound, a similar regioselective attack at the terminal carbon of the epoxide is anticipated. However, a significant competing reaction pathway exists due to the high reactivity of the C-I bond. Grignard reagents can also react with alkyl halides. Therefore, the reaction of a Grignard reagent with this compound could potentially lead to two main outcomes:
Epoxide Ring-Opening: Nucleophilic attack on the C1 carbon of the oxirane ring, leading to the formation of a 1-iodo-3-alkoxy-2-propanol derivative after workup.
Substitution/Coupling: Reaction at the iodomethyl carbon, either through direct substitution or via more complex organometallic pathways, which could lead to a substituted oxirane.
The outcome of the reaction would likely be highly dependent on the specific Grignard reagent used, the reaction temperature, and the presence of any catalysts (e.g., copper salts), which are known to influence the reactivity of organometallic reagents. researchgate.net The softer nature of the C-I bond might favor reaction with softer organocuprate reagents at the iodomethyl position, while harder Grignard reagents might preferentially attack the epoxide ring.
Azide Incorporation for Click Chemistry Precursors
The functionalization of this compound to incorporate an azide moiety transforms it into a highly valuable bifunctional building block for "click chemistry." This chemical methodology, known for its efficiency, modularity, and biocompatibility, most famously includes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govdovepress.com By introducing an azide group, the oxirane derivative becomes a precursor primed for conjugation with alkyne-containing molecules to form stable 1,2,3-triazole rings. nih.govinterchim.fr
The primary route for this transformation is a nucleophilic substitution reaction where the iodide atom, an excellent leaving group, is displaced by an azide anion (N₃⁻). This reaction is typically carried out using an alkali metal azide, such as sodium azide (NaN₃), in a suitable polar aprotic solvent. The product of this reaction is 2-(azidomethyl)oxirane. This molecule is a classic precursor for click chemistry, as it contains the azide handle necessary for the cycloaddition reaction, while the intact oxirane ring remains available for subsequent nucleophilic ring-opening reactions. researchgate.netcmu.edu This dual reactivity allows for the sequential or orthogonal introduction of different molecular fragments, making it a powerful tool in modular synthesis.
The azidolysis of epoxides, a closely related reaction where the azide anion opens the oxirane ring, has been studied extensively and provides insight into the conditions suitable for azide incorporation. cmu.eduutwente.nlsemanticscholar.org These reactions are typically regioselective, with the azide ion attacking the less sterically hindered carbon of the epoxide ring under neutral or basic conditions. utwente.nlresearchgate.net The efficiency and regioselectivity of the reaction can be controlled by factors such as pH, solvent system, and the use of catalysts. cmu.eduutwente.nl
Detailed research findings on the conditions for azide incorporation into small organic epoxides highlight the versatility of this transformation. The reaction can be performed in various solvents, including aqueous media, which aligns with the green chemistry principles often associated with click chemistry. cmu.edusemanticscholar.org
The table below summarizes representative conditions for the reaction of epoxides with sodium azide, which are analogous to the synthesis of 2-(azidomethyl)oxirane and its subsequent use in ring-opening reactions.
| Epoxide Substrate | Azide Source | Solvent/Medium | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Key Finding |
|---|---|---|---|---|---|---|---|
| Epoxycyclohexane | NaN₃ | Water (pH 9.5) | None | 30 | 12 | 90 | Efficient azidolysis in water without organic co-solvents. cmu.edu |
| Styrene Oxide | NaN₃ | Water (pH 4.2) | Acetic Acid | 30 | 0.5 | 95 | Acidic conditions accelerate the reaction and alter regioselectivity. cmu.edu |
| Various Epoxides | NaN₃ | Water | Dicationic calix resorcinarene | 70 | Varies | 85-95 | Use of a phase-transfer catalyst (PTC) enhances reaction in water. researchgate.net |
| 1-Methylcyclohexene Oxide | NaN₃ | Acetonitrile-Water + 10% Acetic Acid | None | Ambient (in microreactor) | ~0.07 | 95 | Acidic conditions in a microreactor can reverse regioselectivity. utwente.nl |
The resulting 2-(azidomethyl)oxirane is a versatile intermediate. The azide group can readily participate in CuAAC reactions with terminal alkynes to introduce a wide array of functionalities, including fluorophores, biotin (B1667282) tags, or complex molecular scaffolds. thermofisher.com Subsequently, the oxirane ring can be opened by various nucleophiles (e.g., amines, thiols, or other azides) to attach another molecular component, leading to the synthesis of complex, multifunctional molecules. researchgate.netmdpi.com
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring
Spectroscopy is a cornerstone in the analysis of 2-(Iodomethyl)oxirane, offering non-destructive and highly detailed information regarding its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound and for probing the mechanisms of its reactions. Both ¹H and ¹³C NMR provide critical data on the electronic environment of the hydrogen and carbon atoms within the molecule.
In ¹H NMR spectroscopy, protons attached to the carbons of the epoxide ring in similar compounds typically resonate in the range of 2.5–3.5 ppm. libretexts.org The ring strain in the oxirane ring influences the chemical shifts of these protons. oregonstate.edu For this compound, the protons on the oxirane ring and the adjacent iodomethyl group exhibit characteristic chemical shifts and coupling patterns that are crucial for structural verification. The protons on the methylene (B1212753) group of the oxirane ring can be diastereotopic, leading to more complex splitting patterns that provide detailed conformational information. libretexts.org
¹³C NMR spectroscopy complements the proton data, with epoxide carbons generally appearing at a higher field (around 45–55 ppm) compared to carbons in acyclic ethers, a consequence of the ring strain. oregonstate.edu
During reaction monitoring, such as a ring-opening reaction, NMR spectroscopy can track the consumption of this compound and the formation of products. For instance, the disappearance of the characteristic epoxide proton signals and the emergence of new signals, such as those for hydroxyl protons in a hydrolysis reaction, can be quantitatively monitored to determine reaction kinetics. mdpi.com
Table 1: Typical NMR Chemical Shift Ranges for Epoxide Moieties
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Oxirane Ring Protons | 2.5 - 3.5 |
| ¹³C | Oxirane Ring Carbons | 45 - 55 |
Note: Specific shifts for this compound are influenced by the electron-withdrawing effect of the iodine atom.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying transient intermediates and products in its reactions. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), its analytical power is significantly enhanced.
GC-MS is particularly well-suited for the analysis of volatile compounds like this compound and its derivatives. mdpi.comnih.gov The gas chromatograph separates the components of a reaction mixture, which are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the unequivocal identification of the compound. mdpi.com NIST library data for this compound shows a molecular ion peak (M⁺) at m/z 184. nih.gov
Chemical Ionization (CI) is a soft ionization technique that can be used to determine the molecular weight of epoxides, often yielding a prominent quasi-molecular ion ([M+H]⁺), which helps in confirming the identity of reaction intermediates without extensive fragmentation. researchgate.net Hyphenated techniques like GC-MS are invaluable for monitoring the complex mixture of products that can arise from epoxidation reactions, enabling detailed control over the process. mdpi.com
Table 2: GC-MS Data for this compound
| Parameter | Value |
| NIST Number | 99690 |
| Library | Replicate |
| Molecular Ion (m/z) | 184 |
Source: NIST Mass Spectrometry Data Center. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, making it highly useful for confirming the presence of the oxirane ring in this compound and for monitoring its reactions.
The three-membered epoxide ring has several characteristic vibrational modes that give rise to distinct absorption bands in the IR spectrum. spectroscopyonline.com These include:
Symmetric ring stretching ("breathing") : A weak band typically observed near 1280–1230 cm⁻¹. spectroscopyonline.comblogspot.com
Asymmetric ring deformation : A strong band appearing in the range of 950–815 cm⁻¹. spectroscopyonline.comblogspot.com
Symmetric ring deformation : A strong band found between 880–750 cm⁻¹. spectroscopyonline.comblogspot.com
The intensity of these characteristic epoxide peaks can be monitored to track the progress of a ring-opening reaction. spectroscopyonline.com As the epoxide is consumed, the intensity of these bands will decrease. Concurrently, the appearance of new bands, such as a broad absorption in the 3500–3200 cm⁻¹ region, would indicate the formation of a hydroxyl (-OH) group, a common outcome of epoxide ring-opening. researchgate.net
Table 3: Characteristic Infrared Absorption Bands for the Oxirane Ring
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Symmetric Ring Stretch | 1280 - 1230 | Weak |
| Asymmetric Ring Deformation | 950 - 815 | Strong |
| Symmetric Ring Deformation | 880 - 750 | Strong |
These ranges are characteristic of the epoxide functional group. spectroscopyonline.comblogspot.com
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for both the purification of this compound and the analytical separation and quantification of components in a reaction mixture.
Gas Chromatography (GC) is a premier analytical technique for monitoring reactions involving volatile compounds like this compound. mdpi.com By taking aliquots from a reaction mixture over time, GC analysis can provide a quantitative profile of the disappearance of reactants and the appearance of products. This capability is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading.
The high separation efficiency of GC allows for the resolution of structurally similar compounds, including isomers and intermediates, which might be difficult to distinguish by other methods. mdpi.com When equipped with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS), GC can provide highly sensitive and accurate quantification of the reaction components. nih.gov The use of an internal standard is a common practice to improve the precision of these quantitative measurements. sigmaaldrich.com This detailed monitoring enables the calculation of reaction rates, yields, and product selectivity. mdpi.com
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for the analysis of products derived from this compound, particularly for compounds that are less volatile or thermally sensitive.
While GC is often preferred for separating individual epoxides, HPLC is highly effective for separating the starting epoxide from its reaction products, such as diols or other functionalized molecules resulting from ring-opening. mdpi.com The choice of a stationary phase (e.g., normal-phase or reverse-phase) and a mobile phase allows for the tailored separation of compounds based on their polarity. Detectors such as UV-Vis or Refractive Index (RI) detectors are commonly used. For more detailed structural information, HPLC can be coupled with mass spectrometry (LC-MS), providing a versatile tool for the analysis of complex reaction mixtures and the purification of final products.
Thin-Layer Chromatography (TLC) for Reaction Screening
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly efficient analytical technique used for monitoring the progress of chemical reactions. ijpsr.comjournalajacr.com It is particularly valuable for screening reactions involving this compound by qualitatively assessing the consumption of starting materials and the formation of products. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). journalajacr.comaga-analytical.com.pl
In a typical application for a reaction involving this compound, small spots of the initial reactant, a co-reactant, and the reaction mixture at various time intervals are applied to a baseline on the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate via capillary action, the components travel at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. rsc.org
Key aspects of TLC for screening this compound reactions include:
Stationary Phase: Silica gel is the most common stationary phase for separating polar organic compounds like epoxides. Its polar surface interacts strongly with polar molecules, leading to lower retention factors (Rƒ). aga-analytical.com.pl
Mobile Phase: The choice of eluent is critical for achieving good separation. A mixture of nonpolar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often used. The polarity of the solvent system is optimized to ensure that the Rƒ values of the reactant and product are sufficiently different for clear visualization.
Visualization: Since this compound and many of its derivatives are not colored and may not be UV-active, specific visualization agents are required. rsc.org
Potassium Permanganate (KMnO₄) Stain: This oxidizing agent reacts with compounds that can be oxidized, such as the oxirane ring. It produces yellowish spots on a purple background, indicating the presence of the epoxide. illinois.edu
Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals can reveal the spots of organic compounds, which appear as brown spots on a white or pale yellow background. rsc.orgillinois.edu
The progress of the reaction is monitored by observing the disappearance of the spot corresponding to this compound and the appearance of a new spot corresponding to the product. The relative intensity of the spots provides a semi-quantitative measure of the reaction's conversion over time.
Below is an illustrative data table for monitoring the nucleophilic ring-opening of this compound with a generic nucleophile (Nu⁻).
| Time Point | Rƒ of this compound | Rƒ of Product | Observations from Reaction Mixture Lane |
|---|---|---|---|
| T = 0 hr | 0.65 | - | Single intense spot at Rƒ 0.65 |
| T = 1 hr | 0.65 | 0.30 | Spot at Rƒ 0.65 is less intense; new spot appears at Rƒ 0.30 |
| T = 3 hr | 0.65 | 0.30 | Faint spot at Rƒ 0.65; intense spot at Rƒ 0.30 |
| T = 5 hr | - | 0.30 | No visible spot at Rƒ 0.65; single intense spot at Rƒ 0.30 |
In Situ Reaction Monitoring and Kinetic Profiling Techniques
In situ reaction monitoring provides real-time data on the concentrations of reactants, intermediates, and products as the reaction occurs, without the need for sample extraction. mt.com This approach offers a comprehensive understanding of reaction kinetics, mechanisms, and the influence of various parameters. For reactions involving this compound, spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is used to track changes in the vibrational frequencies of functional groups. An attenuated total reflectance (ATR) probe immersed in the reaction vessel allows for continuous data acquisition. For a ring-opening reaction of this compound, specific infrared bands can be monitored:
Disappearance of Reactant Bands: The asymmetric C-O-C stretching of the oxirane ring (typically around 1250 cm⁻¹) and the C-I stretching frequency would decrease in intensity as the starting material is consumed.
Appearance of Product Bands: If the ring is opened by a nucleophile like an alcohol or water, the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would be observed.
By plotting the absorbance of these characteristic peaks against time, a kinetic profile of the reaction can be generated. This data allows for the determination of the reaction rate, rate constants, and reaction order.
The following table presents hypothetical data from an in situ FTIR monitoring experiment for the acid-catalyzed hydrolysis of this compound.
| Time (minutes) | Absorbance at ~1250 cm⁻¹ (Oxirane C-O-C Stretch) | Absorbance at ~3400 cm⁻¹ (Product O-H Stretch) |
|---|---|---|
| 0 | 0.85 | 0.01 |
| 10 | 0.62 | 0.24 |
| 20 | 0.41 | 0.45 |
| 30 | 0.22 | 0.63 |
| 60 | 0.05 | 0.81 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ or real-time NMR spectroscopy provides detailed structural information during the course of a reaction. By placing a specialized NMR tube directly in the spectrometer and initiating the reaction within it, spectra can be acquired at regular intervals. For this compound, ¹H NMR can be used to monitor the chemical shifts of the protons on the oxirane ring and the iodomethyl group. As the reaction proceeds, the signals corresponding to these protons will decrease, while new signals corresponding to the product will appear and grow. The integration of these peaks is directly proportional to the concentration of each species, enabling highly accurate kinetic analysis. This technique is invaluable for distinguishing between isomers that may form during the ring-opening reaction and for identifying transient intermediates that may not be detectable by other methods.
The combination of these advanced analytical methods provides a powerful toolkit for the detailed characterization of reactions involving this compound, facilitating process optimization and mechanistic understanding.
Structure Reactivity Relationships and Substituent Effects in Oxirane Chemistry
Electronic and Steric Influences on 2-(Iodomethyl)oxirane Reactivity
The reactivity of the this compound molecule is fundamentally governed by the inherent strain of the three-membered oxirane ring and the electronic and steric properties of the iodomethyl substituent. The epoxide ring, an ether constrained in a triangular geometry, possesses significant ring strain, making it susceptible to ring-opening reactions by nucleophiles. libretexts.orgnih.gov These reactions relieve the strain, providing a strong thermodynamic driving force. chemistrysteps.com
Electronic Influences: The presence of the highly electronegative oxygen atom in the oxirane ring polarizes the carbon-oxygen bonds, rendering the two ring carbons electrophilic. The attached iodomethyl group, -CH₂I, further modulates this electrophilicity. Iodine, being a large and polarizable halogen, exerts a significant electron-withdrawing inductive effect (-I effect). This effect enhances the partial positive charge on the C2 carbon of the oxirane ring, making it a more attractive site for nucleophilic attack. However, the oxygen atom's lone pairs can also have an electronic influence on the adjacent C-O bond. oregonstate.edu
Steric Influences: The iodomethyl group is sterically demanding compared to a hydrogen atom. In nucleophilic substitution reactions that proceed via an S_N2-like mechanism, the nucleophile attacks the electrophilic carbon from the backside. youtube.comlibretexts.org For this compound, there are two potential sites for nucleophilic attack: C2 (the carbon bearing the iodomethyl group) and C3 (the unsubstituted carbon). Due to the steric bulk of the iodomethyl group, nucleophilic attack is significantly hindered at C2. csbsju.edu Consequently, under neutral or basic conditions where a strong nucleophile is employed, the reaction overwhelmingly favors attack at the less sterically hindered C3 position. libretexts.orgmasterorganicchemistry.com This regioselectivity is a classic example of steric control in an S_N2 reaction. youtube.com
The interplay between these electronic and steric factors determines the ultimate regiochemical outcome of the ring-opening reaction. While the electronic effect of the iodine atom slightly activates the C2 position, the steric hindrance it presents is the dominant factor in most nucleophilic additions.
| Factor | Influence on C2 | Influence on C3 | Dominant Effect in S_N2 Reactions |
|---|---|---|---|
| Electronic (Inductive Effect of -CH₂I) | Increased electrophilicity | Minor electronic influence | Minor |
| Steric (Bulk of -CH₂I) | High steric hindrance | Low steric hindrance | Major |
| Predicted Site of Attack (Basic/Neutral Conditions) | Disfavored | Favored | C3 |
Stereoelectronic Effects on Ring Opening and Rearrangements
Stereoelectronic effects, which pertain to the influence of orbital orientation on reaction pathways, are critical in understanding the nuances of this compound's reactivity, particularly in ring-opening and rearrangement reactions.
Ring Opening: The ring-opening of epoxides via an S_N2 mechanism is characterized by a specific stereochemical outcome. The nucleophile attacks the carbon atom from the side opposite to the C-O bond, in an anti-periplanar orientation. This backside attack leads to an inversion of stereochemistry at the center of attack. libretexts.org In the case of this compound, attack at the C3 carbon forces the C-O bond to break, with the oxygen atom and the incoming nucleophile adopting a trans-diaxial-like arrangement in the transition state. This ensures minimal steric repulsion and optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-O σ* lowest unoccupied molecular orbital (LUMO). The resulting product is a halohydrin with a specific, predictable stereochemistry where the nucleophile and the newly formed hydroxyl group are anti to each other. chemistrysteps.com
Rearrangements: While less common than nucleophilic ring-opening, epoxides can undergo rearrangement reactions, often catalyzed by acid or heat. wiley-vch.deresearchgate.net In these reactions, a substituent group migrates from one atom to another. The migration of a group in a rearrangement reaction is also subject to stereoelectronic control. For a concerted rearrangement to occur, the migrating group's bonding orbital must be aligned anti-periplanar to the breaking bond of the leaving group. wikipedia.org For a hypothetical rearrangement of this compound, this principle would dictate the conformational requirements for any potential migratory shift, such as a hydride or even the iodine atom itself, influencing the feasibility and stereochemical outcome of the reaction. For instance, carbocation rearrangements, such as alkyl shifts, proceed through a transition state where the migrating C-C bond aligns with the empty p-orbital of the carbocation. masterorganicchemistry.com
| Reaction Type | Key Stereoelectronic Principle | Description | Stereochemical Outcome |
|---|---|---|---|
| S_N2 Ring Opening | Anti-periplanar attack | The nucleophile attacks the epoxide carbon from the face opposite the C-O bond. | Inversion of configuration at the reaction center; trans-product. |
| Concerted Rearrangement | Anti-periplanar migration | The migrating group's orbital must be anti to the leaving group's breaking bond. | Specific stereochemistry in the rearranged product. |
Quantitative Structure-Activity Relationships (QSAR) in Functionalized Epoxide Systems
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to predict the biological activity or chemical reactivity of compounds based on their molecular structures. nih.govepa.gov This methodology is pivotal in fields like drug discovery and toxicology, as it aims to establish a correlation between the physicochemical properties of a series of molecules and their observed activities. science.gov
For a class of compounds like functionalized epoxides, including this compound, a QSAR model could be developed to predict their reactivity towards a specific nucleophile or their potential biological effect (e.g., cytotoxicity, which is often related to the alkylating ability of epoxides).
The development of a QSAR model involves several key steps:
Data Set Collection: A series of structurally related epoxides with experimentally measured activities (e.g., reaction rates, binding affinities) is compiled.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. youtube.com
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.
| Descriptor Type | Specific Descriptor Example | Relevance to Epoxide Reactivity |
|---|---|---|
| Electronic | Partial atomic charge on epoxide carbons; Dipole moment | Quantifies the electrophilicity of the ring, which is key for nucleophilic attack. |
| Steric | Molecular volume; Surface area; Sterimol parameters | Describes the bulkiness of substituents, which influences steric hindrance at reaction sites. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross biological membranes or interact with nonpolar environments. |
| Topological | Molecular connectivity indices | Encodes information about the size, shape, and degree of branching in the molecule. |
In the context of this compound, descriptors would be calculated for the entire molecule, accounting for the oxirane ring and the iodomethyl substituent. By comparing these descriptors with those of other epoxides in a dataset, a QSAR model could predict, for example, how changing the halogen from iodine to bromine or altering the length of the alkyl chain would impact its reactivity or biological activity. This predictive capability allows for the rational design of new compounds with desired properties while potentially reducing the need for extensive experimental synthesis and testing. nih.gov
Future Directions and Emerging Research Avenues for 2 Iodomethyl Oxirane
Development of Highly Efficient and Selective Catalytic Systems
The future of 2-(iodomethyl)oxirane chemistry is intrinsically linked to the development of sophisticated catalytic systems that offer high efficiency and selectivity. A primary focus is on asymmetric catalysis to produce enantiomerically pure forms of this compound and its derivatives, which are crucial for the synthesis of chiral pharmaceuticals and biologically active molecules.
One promising area is the use of chiral catalysts for the kinetic resolution of racemic mixtures of halomethyl epoxides. nih.govnih.gov While specific catalysts for this compound are still under extensive investigation, the principles derived from studies on analogous epoxides can be applied. For instance, organocatalytic methods, such as those employing chiral phosphine (B1218219) oxides, have shown success in the enantioselective ring-opening of oxetanes, a related class of cyclic ethers. x-mol.com The development of similar catalytic systems tailored for this compound could enable the efficient separation of its enantiomers.
Furthermore, research into catalytic systems for the selective ring-opening of this compound is a key area of interest. The goal is to control the regioselectivity of the reaction, directing nucleophilic attack to either the C1 or C2 position of the oxirane ring to yield specific isomers. This level of control is essential for the synthesis of complex molecules with well-defined stereochemistry.
Integration with Advanced Synthetic Technologies (e.g., Microfluidics, Automation)
The integration of advanced synthetic technologies like microfluidics and automated flow chemistry is set to revolutionize the synthesis and application of this compound. youtube.com Flow chemistry, in particular, offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless multi-step syntheses. researchgate.netalmacgroup.com
The continuous flow synthesis of epichlorohydrin (B41342), a closely related halomethyl epoxide, has been successfully demonstrated and provides a blueprint for the development of similar processes for this compound. researchgate.net Such systems would allow for precise control over reaction parameters, leading to higher yields, improved purity, and reduced waste. Automation of these flow systems can further enhance efficiency, enabling high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives for drug discovery and materials science. nih.gov A sequential flow setup, for instance, could be designed for the preparation of important pharmaceutical intermediates from this compound. researchgate.net
Exploration of Novel Reactivity Patterns and Transformations
Beyond its conventional role as an electrophile in ring-opening reactions, researchers are beginning to explore novel reactivity patterns of this compound. One exciting development is the use of epoxides in cycloaddition reactions. For example, a formal [3+2] cycloaddition reaction between electron-rich aryl epoxides and alkenes under Lewis acid catalysis has been reported to afford tetrasubstituted tetrahydrofurans. nih.gov Applying this concept to this compound could open up new pathways for the synthesis of complex heterocyclic scaffolds.
The investigation of photochemical reactions of epoxides is another emerging area. nih.gov Computational studies on the photochemical ring-opening of oxirane suggest that light can be used to initiate unique transformations, leading to the formation of reactive intermediates that can participate in subsequent reactions. nih.gov Exploring the photochemistry of this compound could unveil new synthetic possibilities that are not accessible through traditional thermal methods.
Sustainable and Environmentally Benign Synthetic Strategies for Iodomethyl Epoxides
The principles of green chemistry are increasingly influencing the synthesis of iodomethyl epoxides, with a strong emphasis on developing sustainable and environmentally friendly processes. A major focus is the use of bio-based feedstocks to reduce reliance on petrochemicals. The production of epichlorohydrin from glycerol, a byproduct of biodiesel production, is a prime example of this approach and serves as a model for the sustainable synthesis of other halomethyl epoxides. researchgate.netagcce.comncsu.edu Companies like AGC are already producing bio-based epichlorohydrin, which offers a significant reduction in global warming potential and energy consumption compared to the traditional propylene-based process. agcce.com
The development of greener synthetic routes also involves the use of more benign reagents and reaction conditions. This includes the replacement of hazardous solvents with greener alternatives and the use of catalytic methods to minimize waste. researchgate.net For example, the synthesis of bio-based epoxy resins from biorefinery by-products is being explored, completely avoiding the use of organic solvents by using water as the reaction medium. ncsu.edu
Future research will likely focus on developing integrated biorefinery concepts where biomass is converted into a range of value-added chemicals, including this compound and its derivatives. nih.gov
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity and selectivity of this compound. psu.edu These theoretical methods allow researchers to investigate reaction mechanisms, predict the structures of transition states, and calculate reaction energetics, providing valuable insights that can guide experimental work. researchgate.netrsc.orgresearchgate.net
Computational studies on the ring-opening of oxirane and related epoxides have provided a deeper understanding of the factors that control regioselectivity and stereoselectivity. nih.govrsc.org For example, DFT calculations can be used to model the photochemical ring-opening of oxirane, confirming reaction mechanisms and predicting product yields. nih.gov Similar studies on this compound could help in designing more selective catalytic systems and in predicting the outcomes of novel reactions.
Moreover, machine learning and artificial intelligence are emerging as powerful tools for predicting reaction pathways and identifying new reactions. researchgate.net By training models on large datasets of known chemical reactions, it is possible to predict the products of new reactions with increasing accuracy. Applying these predictive modeling techniques to this compound could accelerate the discovery of new transformations and applications for this versatile compound.
Q & A
Q. What are the standard spectroscopic methods for characterizing 2-(Iodomethyl)oxirane, and how do they compare to analogs?
Characterization typically involves IR spectroscopy to identify the epoxy ring (stretching vibrations at ~1250 cm⁻¹) and iodine-related bonds, supplemented by ¹H/¹³C NMR to resolve the iodomethyl group (δ ~3.5–4.0 ppm for CH₂I) and oxirane protons (δ ~3.0–4.0 ppm). For example, IR data for 2-(chloromethyl)oxirane (analog) shows distinct C-Cl vibrations at ~650 cm⁻¹, while iodine substituents may exhibit weaker absorption due to higher atomic mass . NMR analysis of 2-((allyloxy)methyl)oxirane (structurally similar) revealed 99% purity via integration of allyl and epoxy signals, a method applicable to iodinated derivatives .
Q. What synthetic routes are effective for preparing this compound?
A common approach involves epoxidation of allyl iodide precursors using peracids (e.g., mCPBA) or catalytic oxidation. Alternatively, nucleophilic substitution on pre-formed epoxides (e.g., epichlorohydrin) with iodide sources (KI/NaI) under phase-transfer conditions can yield the iodomethyl derivative. Ruthenium(VI) bis-imido porphyrin/TBACl catalysts, effective in epoxide synthesis, may also be adapted for iodine-substituted systems by modifying reaction kinetics and monitoring via TLC (n-hexane/AcOEt = 8:2) .
Advanced Research Questions
Q. How do electron-withdrawing substituents like iodine influence the reactivity of oxirane derivatives in ring-opening reactions?
Iodine’s polarizability and leaving-group ability enhance nucleophilic ring-opening reactivity compared to chloro or fluoro analogs. For instance, 2-(difluoromethyl)oxirane exhibits slower hydrolysis due to fluorine’s electronegativity, whereas iodomethyl derivatives react rapidly with amines or thiols. Steric effects from the iodomethyl group may also dictate regioselectivity in asymmetric reactions . Comparative kinetic studies using HPLC or in-situ NMR can quantify these differences.
Q. What catalytic systems optimize the synthesis of iodomethyl-substituted epoxides, and how can reproducibility issues be addressed?
Ru(VI) porphyrin/TBACl systems (Method B in ) achieve high yields (≥99%) for allyloxy-methyl epoxides and may be adapted for iodomethyl analogs by adjusting ligand electronics. Challenges include catalyst deactivation by iodide ions; iterative recycling (3+ cycles) with fresh epoxide additions mitigates this. Reproducibility requires strict control of moisture and oxygen, monitored via Karl Fischer titration and GC-MS headspace analysis .
Q. How should researchers resolve contradictions in reported reaction yields for iodomethyl-epoxide derivatives?
Discrepancies often arise from varying purification methods (e.g., column chromatography vs. distillation) or side reactions (e.g., HI elimination). For example, TLC-monitored reactions ( ) ensure real-time tracking of epoxide consumption, reducing byproduct formation. Cross-validate yields using complementary techniques: NMR integration, GC-MS for volatile products, or iodometric titration for epoxy content .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (iodine’s volatility necessitates fume hood use) .
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium thiosulfate to reduce iodine toxicity .
- Storage : In amber glass under nitrogen at 2–8°C to prevent light-induced decomposition and moisture ingress .
Q. How can researchers validate the stereochemical purity of iodomethyl-epoxide derivatives?
Use chiral HPLC or NMR chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers. For example, (R)- and (S)-2-(difluoromethyl)oxirane were resolved using Chiralpak AD-H columns, a method applicable to iodinated analogs .
Data Analysis and Application
Q. What computational methods predict the thermodynamic stability of iodomethyl-epoxide derivatives?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model iodine’s effect on ring strain and transition states. Compare with chloromethyl analogs: iodine’s larger atomic radius increases steric strain but lowers activation energy in ring-opening reactions .
Q. How does the iodine substituent influence polymerization kinetics of this compound?
Iodine acts as a chain-transfer agent , accelerating cationic polymerization but limiting molecular weight. Monitor via GPC and DSC: compare Tg and Mn with ethylene oxide polymers ( ). Adjust initiators (e.g., BF₃·OEt₂) concentration to control polydispersity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
